

# Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis

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#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The pathogenesis is complex, involving interplay between immune cells and keratinocytes, largely driven by pro-inflammatory cytokines.[1][2] A central signaling cascade in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which transmits signals from key cytokines like Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][4] **Brepocitinib** (PF-06700841) is an oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two critical enzymes in this pathway.[5][6][7] By targeting TYK2 and JAK1, **brepocitinib** can modulate the signaling of multiple cytokines implicated in psoriasis.[7][8] These application notes provide detailed protocols for evaluating the efficacy of **brepocitinib** in two standard preclinical animal models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model.

### Mechanism of Action: TYK2/JAK1 Inhibition in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[9][10] IL-23, produced by dendritic cells, promotes the expansion and maintenance of T helper 17 (Th17) cells.[11][12] These Th17 cells, in turn, release pro-inflammatory cytokines like IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, epidermal hyperplasia, and further inflammation.[9] [12][13]

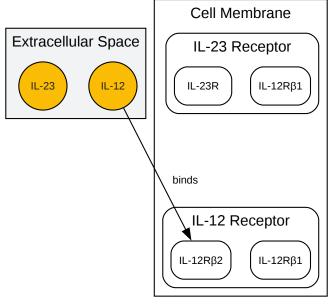


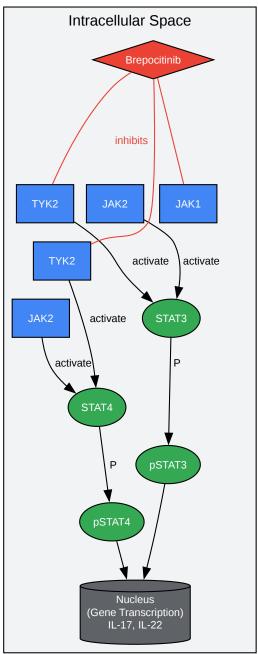
# Methodological & Application

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The signaling for IL-12 and IL-23 is dependent on the JAK-STAT pathway. Specifically, the receptors for these cytokines are associated with TYK2 and JAK2.[6][12][14] Upon cytokine binding, these kinases auto-phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][14] **Brepocitinib**, as a dual TYK2/JAK1 inhibitor, directly interferes with this cascade, blocking the downstream effects of key pathogenic cytokines.[5][6]







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Caption: Brepocitinib inhibits TYK2 and JAK1, blocking IL-23/IL-12 signaling.

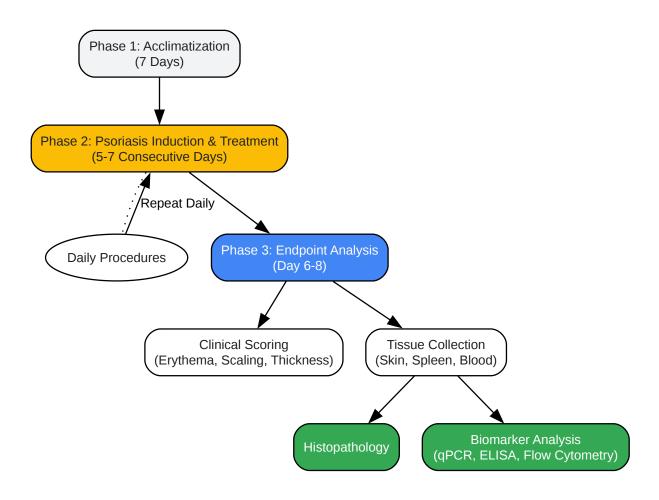


# **Experimental Protocols**

Two of the most widely used and translationally relevant animal models for psoriasis research are the Imiquimod (IMQ)-induced and the IL-23-induced models.[13][15] They are valuable for assessing the efficacy of novel therapeutics like **brepocitinib**.

# Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[16][17][18][19]



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Caption: Experimental workflow for the Imiquimod-induced psoriasis model.



#### Methodology:

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 7 days prior to the experiment under standard conditions.
- Induction:
  - On Day 0, shave the dorsal back skin of the mice.
  - Apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) daily to the shaved back and right ear for 5-7 consecutive days.[17]
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Naive Control): No treatment.
  - Group 2 (Vehicle Control): Daily IMQ application + daily administration of the vehicle used for brepocitinib.
  - Group 3 (Brepocitinib Low Dose): Daily IMQ application + daily administration of brepocitinib (e.g., 10 mg/kg, oral gavage).
  - Group 4 (Brepocitinib High Dose): Daily IMQ application + daily administration of brepocitinib (e.g., 30 mg/kg, oral gavage).
  - Group 5 (Positive Control): Daily IMQ application + a reference compound (e.g., a topical corticosteroid like clobetasol).[16]
- Administration: Administer brepocitinib or vehicle orally once daily, typically 1-2 hours before IMQ application.
- · Monitoring and Scoring:
  - Record body weight daily.

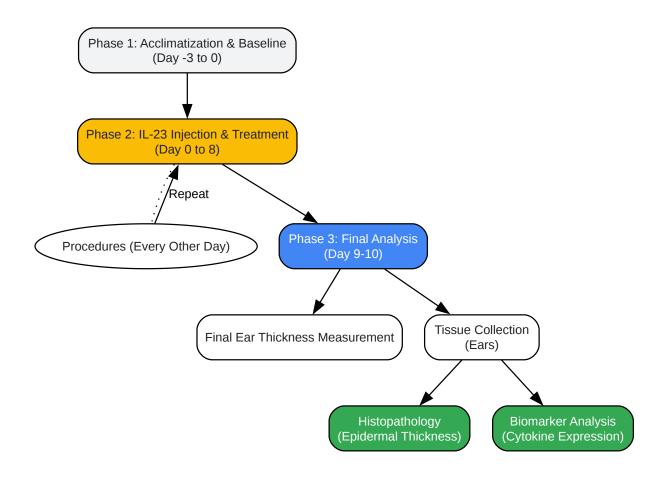


- Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[16] Score erythema, scaling, and skin thickness for the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores is the cumulative PASI score.
- Measure ear thickness daily using a digital caliper.
- Endpoint Analysis (at the end of the induction period):
  - Collect blood samples for systemic cytokine analysis.
  - Euthanize mice and collect dorsal skin and ear tissue.
  - Fix a portion of the skin tissue in formalin for histopathological analysis (H&E staining for epidermal thickness and cell infiltration).
  - Snap-freeze a portion of the skin tissue for qPCR analysis of cytokine mRNA (e.g., IL-17A, IL-22, IL-23) or for protein analysis via ELISA.

#### Protocol 2: IL-23-Induced Psoriasis Model

This model involves intradermal injections of recombinant IL-23, which directly stimulates the key pathogenic pathway of psoriasis, leading to IL-17-dependent inflammation and epidermal hyperplasia.[11][15] It is a more targeted model to specifically investigate the IL-23 axis.





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Caption: Experimental workflow for the IL-23-induced psoriasis model.

#### Methodology:

- Animals: C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 3-7 days and obtain baseline ear thickness measurements before starting.[20]
- Induction:
  - On Day 0, and every other day thereafter for a specified period (e.g., 8-16 days), inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear.[11][21]



- The left ear can be injected with PBS to serve as an internal control.[20][21]
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Vehicle Control): IL-23 injections + daily administration of the vehicle.
  - Group 2 (Brepocitinib Low Dose): IL-23 injections + daily administration of brepocitinib (e.g., 10 mg/kg, oral gavage).
  - Group 3 (Brepocitinib High Dose): IL-23 injections + daily administration of brepocitinib (e.g., 30 mg/kg, oral gavage).
- Administration: Administer brepocitinib or vehicle orally once daily throughout the induction period.
- Monitoring:
  - Measure the thickness of both ears on injection days (prior to injection) and at the study endpoint using a digital caliper. The change in ear thickness (Right ear - Left ear) is the primary clinical endpoint.
- Endpoint Analysis:
  - At the end of the study, euthanize mice and collect ear tissues.
  - Fix tissue for histopathological analysis (H&E staining to measure epidermal thickness).
  - Homogenize tissue for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines like IL-17 and IL-22.[11]

## **Data Presentation**

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Table 1: Effect of **Brepocitinib** on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)



Treatment Group	Mean Erythema Score (± SEM)	Mean Scaling Score (± SEM)	Mean Thickness Score (± SEM)	Mean Cumulative PASI Score (± SEM)	Mean Ear Thickness (mm ± SEM)
Naive Control	$0.0\pm0.0$	$0.0\pm0.0$	0.0 ± 0.0	0.0 ± 0.0	0.15 ± 0.01
IMQ + Vehicle	3.5 ± 0.3	3.2 ± 0.4	3.6 ± 0.2	10.3 ± 0.8	0.35 ± 0.03
IMQ + Brepocitinib (10 mg/kg)	1.8 ± 0.2*	1.5 ± 0.3*	1.9 ± 0.3*	5.2 ± 0.7*	0.24 ± 0.02*
IMQ + Brepocitinib (30 mg/kg)	0.9 ± 0.1**	0.8 ± 0.2**	1.0 ± 0.2**	2.7 ± 0.4**	0.19 ± 0.01**

<sup>\*</sup>Note: Data are representative examples. SEM = Standard Error of the Mean. \*p<0.05, \*p<0.01 compared to IMQ + Vehicle group.

Table 2: Effect of **Brepocitinib** on Histological Parameters

Treatment Group (Model)	Mean Epidermal Thickness (μm ± SEM)	Mean Inflammatory Cell Infiltrate (Score 0-4 ± SEM)	
Vehicle (IL-23)	120.5 ± 10.2	$3.4 \pm 0.3$	
Brepocitinib 30 mg/kg (IL-23)	45.3 ± 5.8**	1.2 ± 0.2**	
Vehicle (IMQ)	155.2 ± 12.5	3.7 ± 0.2	
Brepocitinib 30 mg/kg (IMQ)	58.9 ± 7.1**	1.5 ± 0.3**	

<sup>\*</sup>Note: Data are representative examples. Infiltrate score based on density of immune cells in the dermis. \*p<0.01 compared to respective Vehicle group.

Table 3: Effect of **Brepocitinib** on Psoriasis-Related Cytokine mRNA Expression in Skin Tissue



Treatment Group (Model)	Relative IL-17A Expression (Fold Change vs. Naive)	Relative IL-22 Expression (Fold Change vs. Naive)	Relative IL-23p19 Expression (Fold Change vs. Naive)
IMQ + Vehicle	55.6 ± 6.2	40.1 ± 5.5	35.8 ± 4.9
IMQ + Brepocitinib (30 mg/kg)	12.3 ± 2.1**	9.8 ± 1.8**	10.2 ± 2.0**

<sup>\*</sup>Note: Data are representative examples, normalized to a housekeeping gene and expressed as fold change relative to the naive control group. \*p<0.01 compared to IMQ + Vehicle group.

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